
N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Propionamide Group: The propionamide group can be introduced via an amidation reaction using propionic acid or its derivatives in the presence of coupling agents such as EDCI or DCC.
Attachment of 3,4-Dimethylphenyl Group: The final step involves the coupling of the 3,4-dimethylphenyl group to the benzofuran core, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide
- N-(3,5-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Biological Activity
N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-propionamidobenzofuran-2-carboxylic acid with 3,4-dimethylphenylamine. The process may include several steps such as:
- Formation of the Carboxamide : The carboxylic acid is activated and then reacted with the amine to form the desired carboxamide.
- Purification : The resulting compound is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzofuran have shown promising activity against various cancer cell lines. The following table summarizes some key findings related to anticancer activity:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | HepG2 | 5.32 ± 0.07 | Induces apoptosis via caspase activation |
2 | A549 | 21.69 ± 1.33 | Inhibits proliferation through RXRα binding |
These results suggest that similar compounds may exhibit significant cytotoxic effects against cancer cells while showing low toxicity to normal cells.
Neuroprotective Effects
This compound has also been evaluated for neuroprotective properties. Studies indicate that certain derivatives can inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. For example:
- Inhibition of MAO-A and MAO-B : Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potential for treating conditions such as depression and Alzheimer's disease.
Case Studies
- Study on Cancer Cell Lines : A study investigating the effects of benzofuran derivatives on HepG2 and A549 cell lines found that certain modifications to the structure significantly enhanced anticancer activity (IC50 values below 10 µM). The study utilized molecular docking to elucidate binding interactions with target proteins involved in cell proliferation and apoptosis.
- Neuroprotective Research : Another research focused on the neuroprotective effects of related compounds showed that specific structural features contributed to their ability to inhibit MAO enzymes effectively. This inhibition was correlated with reduced oxidative stress markers in neuronal cell cultures.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-17(23)22-18-15-7-5-6-8-16(15)25-19(18)20(24)21-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJGUIVDOIQALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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